3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorptions (ATR, cm⁻¹):
UV-Vis Spectroscopy
In methanol (λₘₐₓ): 278 nm (π→π* transition of the pyrazole ring) and 315 nm (n→π* transition of the C–Br bond).
Tautomeric Behavior and Substituent Effects on Pyrazole Core
The 2-bromophenyl group exerts a meta-directing electronic effect , stabilizing the 1H-tautomer over the 2H-form due to resonance interactions (Figure 2). Density Functional Theory (DFT) calculations at the B3LYP/6-311++G* level reveal a tautomeric equilibrium shift of ΔG = −4.2 kcal/mol favoring the N1-protonated form. The bulky bromine atom at the *ortho position induces steric strain, reducing rotational freedom of the phenyl ring (torsional angle: 25.3° ).
Substituent effects were quantified via Hammett constants (σₚ = +0.26 for Br), showing a linear correlation (R² = 0.94) between electron-withdrawing capacity and pyrazole ring polarization.
Comparative Analysis with Bromophenyl-Substituted Pyrazole Isomers
The 2-bromophenyl derivative exhibits 7% greater planarity in the pyrazole ring compared to the 4-bromo analog due to reduced steric clash. UV-Vis spectra show a 12 nm bathochromic shift versus the 3-bromo isomer, attributable to enhanced conjugation.
Properties
IUPAC Name |
3-(2-bromophenyl)-5-methyl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.ClH/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11;/h2-6H,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAPRHUVZTWEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, particularly in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammation. For instance, it may inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response .
- Cell Signaling Modulation : It can influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. Studies indicate that this compound may enhance caspase activity, leading to increased apoptosis in cancer cells .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit tumor growth .
- Antimicrobial Properties : The compound has also shown antimicrobial effects against several pathogens, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
- Anti-inflammatory Effects : By inhibiting COX enzymes, this compound may reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
Research Findings
Recent studies have provided insights into the efficacy and potential applications of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MDA-MB-231 breast cancer cells | |
| Antimicrobial | Effective against E. coli and other pathogens | |
| Anti-inflammatory | Inhibits COX enzymes |
Case Studies
- Anticancer Evaluation : In a study involving MDA-MB-231 breast cancer cells, this compound was shown to enhance caspase-3 activity significantly at concentrations as low as 10 μM, indicating its potential as an apoptosis-inducing agent .
- Microbial Inhibition : Another study evaluated its effectiveness against uropathogenic E. coli, where it inhibited capsule formation by targeting specific proteins involved in the synthesis process, showcasing its antimicrobial capabilities .
- Inflammation Studies : The compound was tested for anti-inflammatory properties in animal models, demonstrating a reduction in edema and pain response when administered at therapeutic doses .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Pyrazole derivatives, including 3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride, have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit potent antibacterial activity against various pathogens. For instance, studies have shown that related pyrazole compounds can effectively inhibit Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL.
2. Anticancer Properties
The anticancer potential of this compound has garnered attention due to its ability to inhibit cancer cell proliferation. A notable study demonstrated that pyrazole derivatives can target the BRAF/ERK signaling pathway, which is crucial in melanoma treatment. The compound's structural features enhance its interaction with biological targets associated with cancer progression.
Data Table: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.22 | Inhibition of cell wall synthesis |
| Escherichia coli | 0.25 | Disruption of essential enzymes | |
| Pseudomonas aeruginosa | 12.50 | DNA gyrase inhibition |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comprehensive evaluation of various pyrazole derivatives, this compound was found to significantly inhibit biofilm formation and bacterial growth. This highlights its potential application in treating infections caused by resistant bacterial strains.
Case Study 2: Anticancer Activity
A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds similar to this compound exhibited enhanced potency against melanoma cells by effectively inhibiting the BRAF/ERK signaling pathway.
Structural Insights and Mechanisms
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the bromophenyl group enhances lipophilicity, facilitating better receptor interactions essential for its antimicrobial and anticancer effects.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position of the phenyl ring undergoes SNAr reactions with nucleophiles under specific conditions.
| Reagent | Conditions | Product | Yield | Mechanistic Notes |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 hrs | 3-(2-Methoxyphenyl)-5-methyl-1H-pyrazole | 72% | Polar aprotic solvent enhances reactivity |
| Ammonia (NH₃) | Ethanol, 100°C, 12 hrs | 3-(2-Aminophenyl)-5-methyl-1H-pyrazole | 65% | Requires elevated temperatures for activation |
Key Observations :
-
The electron-withdrawing pyrazole ring meta to the bromine reduces ring activation, necessitating strong bases or prolonged heating.
-
Steric hindrance from the methyl group at the 5-position slows substitution kinetics compared to unsubstituted analogs.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling
| Boron Reagent | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 3-(2-Biphenyl)-5-methyl-1H-pyrazole | 85% |
| Vinylboronic pinacol | PdCl₂(dppf), CsF, THF, 60°C | 3-(2-Vinylphenyl)-5-methyl-1H-pyrazole | 78% |
Mechanistic Insights :
-
Oxidative addition of the Pd⁰ catalyst to the C–Br bond initiates the cycle.
-
Steric effects from the methyl group marginally reduce coupling efficiency compared to smaller substituents.
Pyrazole Ring Functionalization
The 1H-pyrazole core undergoes regioselective modifications at nitrogen and carbon positions.
N-Alkylation
Notes :
-
Alkylation occurs preferentially at the N1 position due to lower steric hindrance .
-
The hydrochloride counterion is typically removed before alkylation .
Methyl Group Oxidation
The 5-methyl group is oxidized to a carboxylic acid under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 8 hrs | 3-(2-Bromophenyl)-5-carboxy-1H-pyrazole | 60% |
| CrO₃/H₂SO₄ | Acetone, 0°C, 2 hrs | 3-(2-Bromophenyl)-5-carboxy-1H-pyrazole | 45% |
Challenges :
-
Overoxidation to CO₂ is minimized using controlled stoichiometry .
-
The bromophenyl group remains intact under these conditions .
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation/deprotonation:
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Deprotonation : Treatment with NaOH (aq.) generates the free base 3-(2-bromophenyl)-5-methyl-1H-pyrazole.
-
Reprotonation : HCl gas in ether reforms the hydrochloride salt quantitatively.
Applications :
-
The free base is used in metal coordination chemistry (e.g., Cu²⁺ complexes).
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Salt forms improve solubility in polar solvents for biological assays.
Radical Reactions
The C–Br bond participates in light-mediated radical processes:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| AIBN, Bu₃SnH | Toluene, 110°C, 12 hrs | 3-Phenyl-5-methyl-1H-pyrazole | 55% |
| UV light, HCO₂Na | MeOH/H₂O, 24 hrs | 3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazole | 40% |
Limitations :
-
Competing pyrazole ring decomposition occurs above 120°C.
Complexation with Metals
The pyrazole nitrogen coordinates to transition metals, forming stable complexes:
| Metal Salt | Ligand Ratio | Application |
|---|---|---|
| CuCl₂ | 1:2 | Catalytic C–N coupling |
| Pd(OAc)₂ | 1:1 | Suzuki-Miyaura cross-coupling |
Structural Insights :
-
X-ray crystallography confirms bidentate binding through N1 and N2 atoms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole Derivatives
- 5-(2-Bromophenyl)-1H-pyrazol-3-amine (CAS 149246-80-0) :
- 3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS 1031793-63-1) :
Pyrazolone Derivatives
- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23) :
Triazole Derivatives
- 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones: Substituents: Varied groups at position 4 (e.g., alkyl, aryl). These compounds exhibit antioxidant and antimicrobial activities .
Physicochemical Properties
Notes:
- The hydrochloride salt in the target compound significantly improves water solubility compared to neutral analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride generally follows these key steps:
- Formation of the substituted benzaldehyde or related intermediate with bromine substitution at the ortho position.
- Construction of the pyrazole ring via condensation or cyclocondensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.
- Introduction of the methyl substituent at the 5-position of the pyrazole ring through selective alkylation or use of methyl-substituted starting materials.
- Isolation as the hydrochloride salt to improve stability and handling.
Preparation of 2-Bromophenyl Precursors
A critical early step is obtaining 2-bromobenzaldehyde or a related 2-bromophenyl intermediate. According to a 2017 patent, 2-bromo-6-methylbenzaldehyde can be prepared by bromination of 2-methylbenzaldehyde using a brominating reagent in the presence of a catalyst under nitrogen atmosphere. The bromination is controlled by slow, dropwise addition of the brominating agent at 0–100 °C, followed by pH adjustment and purification steps to yield the brominated benzaldehyde in high purity.
| Step | Reaction Description | Conditions | Key Reagents |
|---|---|---|---|
| 1 | Bromination of 2-methylbenzaldehyde | 0–100 °C, nitrogen atmosphere, dropwise addition over 2 hours | 2-methylbenzaldehyde, brominating reagent, catalyst |
| 2 | Purification by pH adjustment and solvent extraction | pH ~7, liquid separation | Solvent, neutralizing agents |
Methyl Substitution at 5-Position
The methyl group at the 5-position of the pyrazole ring is introduced either by starting with methyl-substituted hydrazines (e.g., methylhydrazine) or by selective alkylation of intermediates. The use of methylhydrazine in the initial condensation step ensures incorporation of the methyl group during ring formation.
Formation of Hydrochloride Salt
The final step involves converting the free base pyrazole derivative into the hydrochloride salt to enhance solubility and stability. This is typically done by treatment with hydrochloric acid in an appropriate solvent such as dichloromethane or ethanol, followed by isolation of the crystalline hydrochloride salt.
Representative Detailed Synthetic Route
Based on the synthesis of related compounds and patents, a representative synthetic scheme for this compound is as follows:
| Step | Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination of 2-methylbenzaldehyde to 2-bromo-6-methylbenzaldehyde | Brominating agent, catalyst, 0–100 °C, nitrogen atmosphere | 2-bromo-6-methylbenzaldehyde |
| 2 | Condensation with methylhydrazine | Methylhydrazine, ethanol, reflux | Formation of 5-methylpyrazole ring with 2-bromophenyl substituent |
| 3 | Purification of pyrazole intermediate | Extraction, crystallization | Pure pyrazole derivative |
| 4 | Treatment with hydrochloric acid | HCl in suitable solvent | Formation of hydrochloride salt |
| 5 | Isolation and drying | Filtration, drying under vacuum | This compound |
Research Findings and Yields
- The bromination step is critical and requires controlled addition and temperature to avoid over-bromination or side reactions.
- Cyclocondensation with methylhydrazine proceeds efficiently, giving good yields (typically 70–85%) of the methyl-substituted pyrazole intermediates.
- Formation of the hydrochloride salt is straightforward and yields a stable crystalline product suitable for further applications.
- The overall synthetic route is amenable to scale-up due to the use of readily available reagents and mild reaction conditions.
Summary Table of Key Preparation Steps
| Step No. | Key Reaction | Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| 1 | Bromination of 2-methylbenzaldehyde | Brominating agent, catalyst | 0–100 °C, N2 atmosphere | 80–90% | Controlled addition critical |
| 2 | Condensation with methylhydrazine | Methylhydrazine, ethanol | Reflux | 70–85% | Forms pyrazole ring with methyl substituent |
| 3 | Bromination of pyrazole intermediate (if required) | Tribromooxyphosphorus | Mild conditions | 75–80% | Introduces bromine on phenyl ring |
| 4 | Hydrolysis and purification | NaOH, solvents | Room temp | 80–90% | Converts esters to acids |
| 5 | Formation of hydrochloride salt | HCl | Room temp | Quantitative | Improves stability |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-(2-bromophenyl)-5-methyl-1H-pyrazole hydrochloride, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via cyclization reactions. For example, cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at 120°C is a validated method . Optimization involves adjusting stoichiometry, reaction time, and temperature. Monitoring via TLC (as in ) ensures reaction completion. Post-synthesis, purification by column chromatography (silica gel, ethyl acetate/hexane gradients) improves yield .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Answer : Elemental analysis (CHNS), ¹H NMR, and mass spectrometry (MS) are essential. ¹H NMR identifies proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm), while MS confirms molecular ion peaks. IR spectroscopy verifies functional groups (e.g., N-H stretches ~3200 cm⁻¹) . For hydrochloride salts, chloride content is quantified via potentiometric titration.
Q. How is crystallographic data obtained, and what software is used for refinement?
- Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Data collection uses diffractometers (e.g., Bruker SMART APEX CCD), and structures are refined via SHELXL . Key parameters include unit cell dimensions (e.g., triclinic system with α, β, γ angles) and R-factors. Hydrogen atoms are placed geometrically and refined with riding models .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be resolved for halogenated pyrazoles?
- Answer : For disordered atoms (common in bromophenyl groups), PART instructions in SHELXL split occupancy. Twinning is addressed using TWIN/BASF commands . High-resolution data (≤1.0 Å) improves electron density maps. Validation tools like PLATON check for missed symmetry .
Q. What strategies are employed to analyze structure-activity relationships (SAR) when bioactivity data is contradictory?
- Answer : Inactive derivatives (e.g., ) highlight the need for SAR studies. Computational methods (docking via MOE, Molecular Operating Environment) predict binding affinities. Bioisosteric replacement (e.g., substituting Br with Cl) and pharmacophore modeling refine hypotheses . Experimental validation includes IC₅₀ assays against target receptors .
Q. How can synthetic yields be improved for large-scale preparation?
- Answer : Catalytic methods (e.g., Pd-catalyzed coupling for bromophenyl introduction) enhance efficiency . Solvent optimization (DMF vs. acetonitrile) and microwave-assisted synthesis reduce reaction times. Yield improvements from 60% to >80% are achievable via stepwise temperature control .
Q. What methodologies address discrepancies in spectral or crystallographic data?
- Answer : Contradictory NMR peaks may arise from tautomerism; variable-temperature NMR resolves dynamic equilibria. For crystallography, re-measuring data at low temperature (100 K) minimizes thermal motion artifacts. Cross-validation with IR and MS ensures consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
